![molecular formula C22H25ClN2O3 B5235713 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AC-42 and has been found to have a variety of potential applications in the field of neuroscience.
Mechanism of Action
AC-42 is believed to work by targeting and modulating the activity of certain receptors in the brain, such as the muscarinic acetylcholine receptor and the sigma-1 receptor. These receptors are involved in the regulation of a variety of physiological processes, including memory and cognition.
Biochemical and Physiological Effects:
Studies have shown that AC-42 can enhance cognitive function and memory in animal models. It has also been found to have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using AC-42 in scientific research is that it has been shown to have a high level of selectivity for its target receptors, which can help to minimize off-target effects. However, one limitation of using AC-42 is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on AC-42. One area of interest is in developing more potent and selective analogs of the compound. Another area of interest is in studying the potential therapeutic applications of AC-42 in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of AC-42 and its effects on the brain.
Synthesis Methods
The synthesis of AC-42 involves several steps, including the reaction of 4-methylbenzyl chloride with piperidine to form N-(4-methylbenzyl)piperidine. This compound is then reacted with 2-hydroxy-5-chlorobenzoyl chloride to form 2-(1-hydroxy-4-piperidinyl)oxy-5-chlorobenzamide. Finally, this compound is acetylated to form 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide.
Scientific Research Applications
AC-42 has been studied for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function and memory.
properties
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-15-3-5-17(6-4-15)14-24-22(27)20-13-18(23)7-8-21(20)28-19-9-11-25(12-10-19)16(2)26/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDCSREPGFPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.